molecular formula C6H13NO2 B12983692 Ethyl 2-ethoxyacetimidate

Ethyl 2-ethoxyacetimidate

Cat. No.: B12983692
M. Wt: 131.17 g/mol
InChI Key: FYYMOSPTRCOSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxyacetimidate is a chemical compound with the molecular formula C6H13NO2. It is known for its use in various chemical reactions and applications, particularly in organic synthesis. This compound is characterized by its ethoxy and imidate functional groups, which contribute to its reactivity and versatility in different chemical processes.

Preparation Methods

Ethyl 2-ethoxyacetimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with ethylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-ethoxyacetimidate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

Ethyl 2-ethoxyacetimidate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidates and related compounds.

    Biology: This compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxyacetimidate involves its reactivity with various nucleophiles and electrophiles. The ethoxy group can be displaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the imidate group can undergo hydrolysis to form corresponding amides or acids. These reactions are facilitated by the presence of specific catalysts or reaction conditions that enhance the reactivity of the compound .

Comparison with Similar Compounds

Ethyl 2-ethoxyacetimidate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and versatility due to the presence of both ethoxy and imidate functional groups.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

ethyl 2-ethoxyethanimidate

InChI

InChI=1S/C6H13NO2/c1-3-8-5-6(7)9-4-2/h7H,3-5H2,1-2H3

InChI Key

FYYMOSPTRCOSBL-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=N)OCC

Origin of Product

United States

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